![molecular formula C22H27N B14385084 3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 88543-23-1](/img/structure/B14385084.png)
3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological and pharmacological activities. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another approach includes the base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins, resulting in high yields of bicyclo[3.2.1]octane derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in intramolecular nitrone cycloaddition reactions, leading to the formation of complex bicyclic isoxazolidines .
Common Reagents and Conditions: Common reagents used in these reactions include N-substituted hydroxylamine hydrochlorides for nitrone cycloaddition and samarium diiodide for regioselective cleavage reactions . The reactions are typically carried out under mild conditions, often at room temperature, to maintain the integrity of the bicyclic structure.
Major Products: The major products formed from these reactions include various functionalized bicyclo[3.2.1]octane derivatives, which can serve as intermediates for further chemical transformations or as final products with specific biological activities.
Scientific Research Applications
3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in the development of treatments for neurological and psychiatric disorders . Additionally, its potential as a high-energy density compound (HEDC) has been explored in the field of materials science .
Mechanism of Action
The mechanism of action of 3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, modulating their activity. For example, it may act on neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters and thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other members of the azabicyclo[3.2.1]octane family, such as 2-azabicyclo[3.2.1]octane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and substituents.
Uniqueness: What sets 3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for targeted drug design and other specialized applications.
Properties
CAS No. |
88543-23-1 |
|---|---|
Molecular Formula |
C22H27N |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
3-(2,2-diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H27N/c1-23-20-12-13-21(23)15-17(14-20)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-22H,12-16H2,1H3 |
InChI Key |
BBAGHBNWMQFDRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)
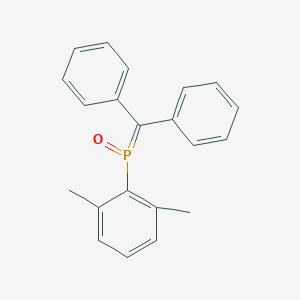
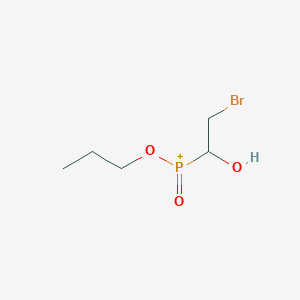
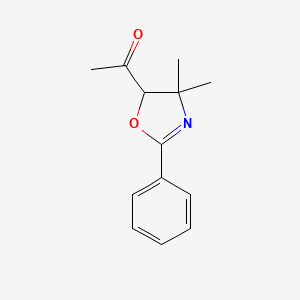
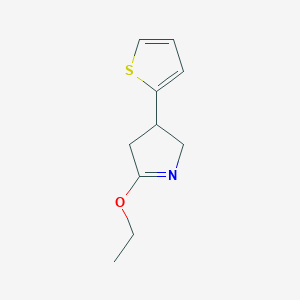

![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
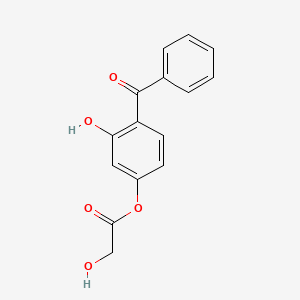
![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)
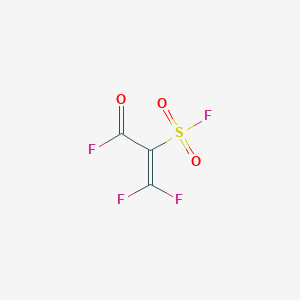
![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)
![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
